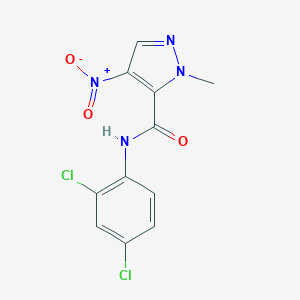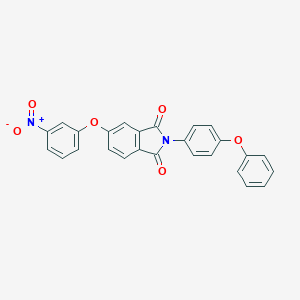![molecular formula C18H15Cl3N4O3S B416825 4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide](/img/structure/B416825.png)
4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, cyano, and benzothienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide typically involves multiple steps, including the introduction of nitro, trichloro, and cyano groups into the benzamide structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trichloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a catalyst).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro and cyano groups may play a role in its biological activity by interacting with enzymes or receptors. The trichloro group may influence the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-nitro-N-(2,2,2-trichloro-1-(3-nitro-phenylamino)-ethyl)-benzamide
- 2-nitro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamide
- 4-nitro-N-(2,2,2-trichloro-1-(3-naphthalen-2-yl-thiourea)-ethyl)-benzamide
Uniqueness
4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H15Cl3N4O3S |
|---|---|
Molekulargewicht |
473.8g/mol |
IUPAC-Name |
4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H15Cl3N4O3S/c19-18(20,21)17(23-15(26)10-5-7-11(8-6-10)25(27)28)24-16-13(9-22)12-3-1-2-4-14(12)29-16/h5-8,17,24H,1-4H2,(H,23,26) |
InChI-Schlüssel |
XLTVRMNHBCTBAU-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(acetylamino)phenyl]-2-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B416754.png)
![4-Chloro-2-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416756.png)
![2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B416757.png)
![2,4-Dichloro-6-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416759.png)
![2-({[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitro-6-methoxyphenol](/img/structure/B416761.png)
![ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B416762.png)
![4-Bromo-2-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B416763.png)
![2-Bromo-6-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B416764.png)
